Cas no 2611-02-1 (Cyclohexylmethyl cyclohexanecarboxylate)

Cyclohexylmethyl cyclohexanecarboxylate structure
2611-02-1 structure
商品名:Cyclohexylmethyl cyclohexanecarboxylate
CAS番号:2611-02-1
MF:C14H24O2
メガワット:224.3392
MDL:MFCD20528370
CID:286068
PubChem ID:75786

Cyclohexylmethyl cyclohexanecarboxylate 化学的及び物理的性質

名前と識別子

    • Cyclohexylmethyl cyclohexanecarboxylate
    • AC1L2PIG
    • AC1Q661E
    • AK-51223
    • AR-1I3171
    • Cyclohexancarbonsaeure-cyclohexylmethylester
    • cyclohexanecarboxylic acid cyclohexylmethyl ester
    • cyclohexyl cyclohexylcarboxylate
    • cyclohexylmethyl cyclohexanoate
    • cyclohexylmethyl cyclohexylcarboxylate
    • EINECS 220-032-0
    • SureCN312981
    • VZ31639
    • Cyclohexanemethanol cyclohexanecarboxylate
    • W4944
    • ST24024708
    • AM20070476
    • Cyclohexanecarboxylic acid, cyclohexylmethyl ester
    • cyclohexanecarboxylic acid cyclohexyl-methyl ester
    • FQ8CDC3E94
    • NS00046204
    • AKOS015840743
    • AS-68368
    • FT-0688405
    • SCHEMBL312981
    • s10623
    • 2611-02-1
    • Cyclohexylmethylcyclohexanecarboxylate
    • MFCD20528370
    • DTXSID30180743
    • DB-369967
    • XWINVLMFYISLRL-UHFFFAOYSA-N
    • MDL: MFCD20528370
    • インチ: 1S/C14H24O2/c15-14(13-9-5-2-6-10-13)16-11-12-7-3-1-4-8-12/h12-13H,1-11H2
    • InChIKey: XWINVLMFYISLRL-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H])=O)C([H])([H])C1([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C1([H])[H]

計算された属性

  • せいみつぶんしりょう: 224.17763g/mol
  • ひょうめんでんか: 0
  • XLogP3: 4.6
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 224.17763g/mol
  • 単一同位体質量: 224.17763g/mol
  • 水素結合トポロジー分子極性表面積: 26.3Ų
  • 重原子数: 16
  • 複雑さ: 213
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 密度みつど: 0.99
  • ふってん: 288.7℃ at 760 mmHg
  • フラッシュポイント: 129.1°C
  • 屈折率: 1.479
  • PSA: 26.3

Cyclohexylmethyl cyclohexanecarboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y0976530-25g
cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
25g
$730 2024-08-03
abcr
AB438669-1 g
Cyclohexylmethyl cyclohexanecarboxylate; .
2611-02-1
1g
€163.80 2023-04-23
eNovation Chemicals LLC
D953479-5g
Cyclohexanecarboxylic acid, cyclohexylmethyl ester
2611-02-1 95+%
5g
$235 2024-06-07
TRC
C986395-250mg
Cyclohexylmethyl Cyclohexanecarboxyla​te
2611-02-1
250mg
$110.00 2023-05-18
Chemenu
CM201258-10g
cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
10g
$486 2021-08-05
Fluorochem
092112-5g
Cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
5g
£123.00 2022-03-01
Fluorochem
092112-10g
Cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
10g
£209.00 2022-03-01
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LW095-5g
Cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95+%
5g
1454CNY 2021-05-08
Chemenu
CM201258-10g
cyclohexylmethyl cyclohexanecarboxylate
2611-02-1 95%
10g
$371 2024-07-28
abcr
AB438669-25 g
Cyclohexylmethyl cyclohexanecarboxylate; .
2611-02-1
25g
€962.50 2023-04-23

Cyclohexylmethyl cyclohexanecarboxylate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Zirconocene chloride hydride Solvents: Diethyl ether
1.2 -
リファレンス
Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes
Morita, Kenichi; et al, Organometallics, 1993, 12(9), 3748-52

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Zirconocene chloride hydride Solvents: Diethyl ether
1.2 -
リファレンス
Selective dimerization of aldehydes to esters catalyzed by zirconocene and hafnocene complexes
Morita, Kenichi; et al, Organometallics, 1993, 12(9), 3748-52

Cyclohexylmethyl cyclohexanecarboxylate Raw materials

Cyclohexylmethyl cyclohexanecarboxylate Preparation Products

Cyclohexylmethyl cyclohexanecarboxylate 関連文献

Cyclohexylmethyl cyclohexanecarboxylateに関する追加情報

Cyclohexylmethyl cyclohexanecarboxylate (CAS No. 2611-02-1): A Comprehensive Overview in Modern Chemical Research

Cyclohexylmethyl cyclohexanecarboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 2611-02-1, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative, characterized by its cyclohexylmethyl and cyclohexanecarboxylate functional groups, has garnered attention due to its potential applications in synthetic chemistry and as a precursor in the development of novel bioactive molecules.

The structural framework of Cyclohexylmethyl cyclohexanecarboxylate consists of a cyclohexane ring substituted with both a methyl and an ester group. This configuration imparts unique chemical properties that make it a valuable intermediate in various synthetic pathways. The compound's stability under standard conditions and its reactivity with nucleophiles have been extensively studied, making it a cornerstone in the synthesis of more complex molecules.

In recent years, advancements in chemical biology have highlighted the importance of structurally diverse compounds in drug discovery. Cyclohexylmethyl cyclohexanecarboxylate has been explored as a building block for the synthesis of pharmacophores targeting various biological pathways. Its cyclohexane moiety, known for its favorable pharmacokinetic properties, has been incorporated into several lead compounds that are currently undergoing preclinical evaluation.

One of the most compelling aspects of Cyclohexylmethyl cyclohexanecarboxylate is its role in the development of novel therapeutic agents. Researchers have leveraged its structural features to design molecules with enhanced binding affinity and selectivity. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in inflammatory responses, suggesting potential applications in treating chronic inflammatory diseases.

The synthesis of Cyclohexylmethyl cyclohexanecarboxylate has been optimized through various methodologies, including catalytic hydrogenation and esterification reactions. These processes have been refined to achieve high yields and purity, making it a reliable starting material for industrial-scale applications. The compound's versatility has also led to its use in agrochemical research, where it serves as a precursor for developing pesticides with improved efficacy and environmental safety.

Recent studies have delved into the mechanistic aspects of reactions involving Cyclohexylmethyl cyclohexanecarboxylate, providing insights into how its structural features influence reaction outcomes. These investigations have not only enhanced our understanding of organic transformations but also paved the way for innovative synthetic strategies. The compound's ability to undergo regioselective modifications has been particularly noteworthy, enabling the construction of complex molecular architectures with precision.

The pharmaceutical industry has taken note of these developments, with several companies incorporating Cyclohexylmethyl cyclohexanecarboxylate into their drug discovery pipelines. Its role as a key intermediate has been instrumental in accelerating the development of novel therapeutics that address unmet medical needs. The compound's compatibility with green chemistry principles has also contributed to its appeal, as synthetic routes involving it often minimize waste and hazardous byproducts.

In conclusion, Cyclohexylmethyl cyclohexanecarboxylate (CAS No. 2611-02-1) represents a fascinating compound with diverse applications in chemical research and pharmaceutical development. Its unique structural features and reactivity make it an invaluable tool for synthetic chemists and drug designers alike. As research continues to uncover new possibilities, this compound is poised to play an even greater role in advancing scientific innovation and improving human health.

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Amadis Chemical Company Limited
(CAS:2611-02-1)Cyclohexylmethyl cyclohexanecarboxylate
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清らかである:99%/99%/99%
はかる:5g/10g/25g
価格 ($):201.0/329.0/624.0